![molecular formula C13H23NO2 B3962494 1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine](/img/structure/B3962494.png)
1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine
Overview
Description
1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)piperidine is a chemical compound characterized by its unique spirocyclic structure. This compound features a piperidine ring attached to a spirocyclic system containing a 1,4-dioxane moiety. The presence of both the piperidine and dioxane rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine typically involves the reaction of piperidine with a suitable spirocyclic precursor. One common method involves the use of 1,4-dioxaspiro[4.4]nonane as the starting material. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., tetrahydrofuran). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted piperidine derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, block receptor binding, or alter ion channel function, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)piperidine can be compared with other spirocyclic piperidine derivatives, such as:
1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1-methylpyrrolidinium: Contains a methylated pyrrolidine ring.
1-(1,4-Dioxaspiro[4.11]hexadec-2-ylmethyl)piperidine: Features a larger spirocyclic system with a hexadecane moiety.
The uniqueness of this compound lies in its specific combination of the piperidine and dioxane rings, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-4-8-14(9-5-1)10-12-11-15-13(16-12)6-2-3-7-13/h12H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFREHKZUVNFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone](/img/structure/B3962413.png)
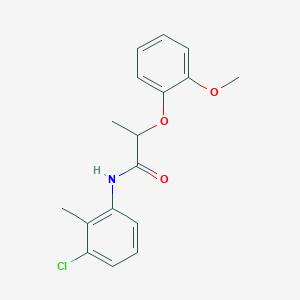
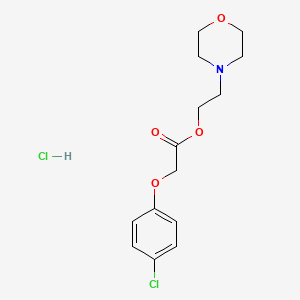
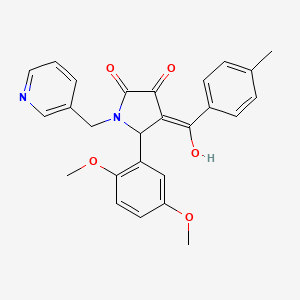
![ETHYL 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)ACETATE](/img/structure/B3962447.png)
![3-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3962452.png)
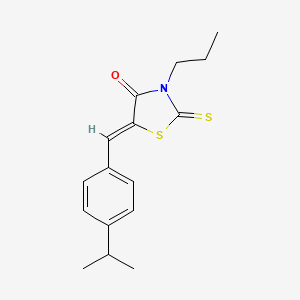
![3-[2-(biphenyl-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3962482.png)
![2-[Benzyl(methyl)amino]ethyl 2-(4-chlorophenyl)acetate;hydrochloride](/img/structure/B3962487.png)
![2-[(4-Bromophenyl)sulfonylamino]pentanoic acid](/img/structure/B3962490.png)
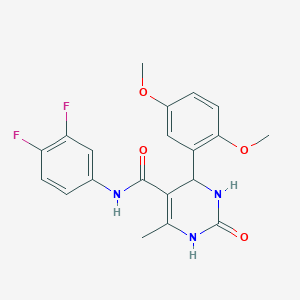
![3-[(3-acetylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B3962505.png)
![N-tert-butyl-2-({1-[(2-methylnaphthalen-1-yl)methyl]-4-(4-nitrophenyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B3962513.png)
![3-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B3962521.png)
